molecular formula C11H16O2 B15254242 5-tert-Butyl-2-ethylfuran-3-carbaldehyde

5-tert-Butyl-2-ethylfuran-3-carbaldehyde

Cat. No.: B15254242
M. Wt: 180.24 g/mol
InChI Key: QKZHOYFVRROPBO-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-ethylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆O₂ It is a furan derivative, characterized by the presence of a tert-butyl group at the 5-position, an ethyl group at the 2-position, and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-ethylfuran-3-carbaldehyde typically involves the functionalization of a furan ring. One common method is the Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-ethylfuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the tert-butyl and ethyl groups influence the reactivity and regioselectivity of the reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 5-tert-Butyl-2-ethylfuran-3-carboxylic acid.

    Reduction: 5-tert-Butyl-2-ethylfuran-3-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-tert-Butyl-2-ethylfuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-ethylfuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.

    5-tert-Butylfuran-3-carbaldehyde: Lacks the ethyl group, affecting its chemical behavior and applications.

    2,5-Diethylfuran-3-carbaldehyde: Contains two ethyl groups, leading to variations in steric and electronic effects.

Uniqueness

5-tert-Butyl-2-ethylfuran-3-carbaldehyde is unique due to the presence of both tert-butyl and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of steric hindrance and electronic effects, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-tert-butyl-2-ethylfuran-3-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-5-9-8(7-12)6-10(13-9)11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

QKZHOYFVRROPBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C(C)(C)C)C=O

Origin of Product

United States

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